Diethylcarbamazine citrate is a synthetic piperazine-derivative anthelmintic agent and the established pharmacopeial standard for lymphatic filariasis interventions [1]. As a highly water-soluble and thermally stable crystalline salt, it is specifically engineered to overcome the severe processing and handling limitations of the parent free base. Its primary procurement value lies in its exceptional formulation compatibility, allowing it to be seamlessly integrated into solid oral dosage forms, aqueous solutions, and fortified food matrices without degrading under standard manufacturing conditions. For industrial and laboratory buyers, this specific citrate salt provides a reproducible, highly pure active pharmaceutical ingredient (API) and reference standard that ensures consistent bioavailability, precise stoichiometric assays, and strict regulatory compliance [1].
Substituting diethylcarbamazine citrate with its free base or alternative broad-spectrum anthelmintics introduces severe manufacturability and formulation risks [1]. The diethylcarbamazine free base exhibits very low thermal stability and exists as a difficult-to-handle liquid or low-melting solid, making it entirely unsuitable for standard tablet pressing, dry-heat processing, or long-term storage [1]. Furthermore, while alternative in-class anthelmintics like ivermectin or albendazole are frequently procured for similar biological targets, they are practically insoluble in water. Diethylcarbamazine citrate’s extreme aqueous solubility and well-defined melting point (135.5–138.5 °C) are mandatory for applications requiring uniform dispersion in aqueous media or stability during the high-heat extrusion and baking processes used in fortified food matrix manufacturing [1].
Differential scanning calorimetry (DSC) and thermogravimetric analysis demonstrate that diethylcarbamazine citrate remains chemically stable well above standard processing temperatures, with a melting point of 135.5–138.5 °C [1]. In contrast, the diethylcarbamazine free base exhibits extremely low thermal stability, degrading rapidly and releasing hazardous byproducts at elevated temperatures [1]. This makes the citrate salt the only viable candidate for fortified table salt and heat-processed solid dosage forms.
| Evidence Dimension | Thermal stability and processing viability |
| Target Compound Data | Stable up to and beyond its melting point (135.5–138.5 °C); compatible with dry heat cooking/baking. |
| Comparator Or Baseline | Diethylcarbamazine free base (low thermal stability, unsuitable for solid tablet formulation or heat exposure). |
| Quantified Difference | The citrate salt provides a stable processing window that extends through standard baking/extrusion temperatures, unlike the volatile free base. |
| Conditions | DSC and thermogravimetry under standard manufacturing and cooking thermal stress. |
Buyers formulating solid tablets or fortified food matrices must procure the citrate salt to prevent API degradation during high-heat processing.
Diethylcarbamazine citrate exhibits exceptional aqueous solubility, exceeding 1000 g/L at room temperature [1]. When compared to alternative first-line anthelmintic APIs like ivermectin and albendazole—which are practically insoluble in water (typically <0.01 g/L)—diethylcarbamazine citrate allows for the creation of highly concentrated aqueous solutions and rapid-release osmotic pump tablets [1]. This solubility profile ensures complete dissolution and uniform distribution in both liquid formulations and fortified salt matrices.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | >1000 g/L in water at 20 °C. |
| Comparator Or Baseline | Ivermectin and Albendazole (<0.01 g/L, practically insoluble). |
| Quantified Difference | >100,000-fold higher aqueous solubility for the citrate salt compared to standard alternative anthelmintics. |
| Conditions | Standard aqueous solubility assays at 20–25 °C. |
High water solubility is critical for procurement in applications requiring liquid dosing, uniform food fortification, or rapid-release oral formulations.
As the officially recognized pharmacopeial form, diethylcarbamazine citrate provides a highly reproducible crystalline matrix for analytical standardization [1]. Its stable dihydrogen citrate stoichiometry allows for precise titrimetric and spectrophotometric assays, routinely achieving >98.0% purity specifications [1]. Substituting with non-standardized salts or crude base mixtures introduces unacceptable variance in equivalent weight calculations and complicates quality control in mass drug administration manufacturing.
| Evidence Dimension | Assay reproducibility and regulatory standardization |
| Target Compound Data | >98.0% purity, stable stoichiometric reference material. |
| Comparator Or Baseline | Non-standardized DEC salts or free base (variable stoichiometry and handling difficulties). |
| Quantified Difference | Guaranteed stoichiometric precision for quantitative analysis versus variable baseline forms. |
| Conditions | Pharmacopeial assay (e.g., non-aqueous titration or HPLC). |
Procurement of the exact citrate salt is mandatory for laboratories and manufacturers requiring strict adherence to global pharmacopeial monographs.
Due to its exceptional thermal stability and high water solubility, diethylcarbamazine citrate is the exclusive API used in medicated table salt programs [1]. It withstands standard cooking and baking temperatures without degrading, a critical requirement that the free base cannot meet [1].
The compound's >1000 g/L aqueous solubility makes it an ideal candidate for floating elementary osmotic pump tablets and rapid-release solid oral dosage forms [1]. This ensures zero-order release kinetics that are impossible to achieve with poorly soluble alternatives like albendazole [1].
As a stable, high-purity crystalline powder, diethylcarbamazine citrate is procured by analytical laboratories as a primary reference standard [1]. It is utilized for calibrating HPLC, gas chromatography, and titrimetric assays used in the quality control of commercial anthelmintic formulations [1].